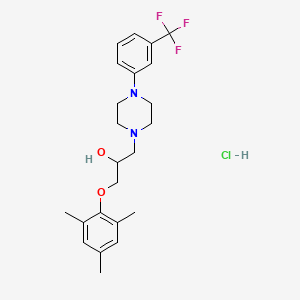

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3N2O2.ClH/c1-16-11-17(2)22(18(3)12-16)30-15-21(29)14-27-7-9-28(10-8-27)20-6-4-5-19(13-20)23(24,25)26;/h4-6,11-13,21,29H,7-10,14-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTPALUKWGVDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the mesityloxy intermediate: This step involves the reaction of mesityl oxide with an appropriate alcohol under acidic conditions to form the mesityloxy group.

Introduction of the piperazine ring: The mesityloxy intermediate is then reacted with a piperazine derivative, often under basic conditions, to introduce the piperazine moiety.

Attachment of the trifluoromethyl-substituted phenyl ring: The final step involves the coupling of the trifluoromethyl-substituted phenyl ring to the piperazine intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Urea-linked derivatives (e.g., 11a, 11f) exhibit higher yields (85–88%) compared to amide-linked analogs like 10e (37%), likely due to simpler purification steps .

- Mass Spectrometry : All analogs show distinct ESI-MS profiles, with molecular ions consistent with their structural complexity.

Mesityloxy-Containing Analogs

The mesityloxy group is a rare structural feature. A closely related compound, 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(mesityloxy)propan-2-ol hydrochloride (CAS: 1307785-28-9), replaces the trifluoromethylphenyl group with a chloro-methylphenyl substituent .

Biological Activity

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential pharmacological applications. Its structure incorporates a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Structural Features

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Piperazine Moiety : Known for its role in various neurotransmitter systems.

- Mesityloxy Group : Contributes to the compound's unique pharmacological profile.

Biological Activity Overview

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential antimicrobial properties.

Pharmacological Effects

- Serotonergic Activity : The piperazine component suggests potential serotonergic effects, which can influence mood and anxiety disorders. Compounds like 1-(4-(trifluoromethyl)phenyl)piperazine have shown similar serotonergic releasing properties, indicating that this compound may also exhibit such activity .

- Antimicrobial Properties : Research has indicated that compounds with trifluoromethyl groups can exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Some derivatives of piperazine have been studied for their anti-inflammatory properties. The presence of specific substituents can modulate the activity of transcription factors involved in inflammatory responses .

In Vitro Studies

A study evaluating the antimicrobial efficacy of compounds similar to 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride demonstrated:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported at approximately 25.9 µM against S. aureus, indicating a bactericidal effect as MBC values corresponded closely with MIC values .

Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Serotonergic | Potential mood modulation | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Modulation of NF-kB activity |

The biological activities of this compound are likely mediated through:

- Receptor Binding : Interaction with serotonin receptors could lead to alterations in neurotransmission.

- Cell Membrane Permeability : The lipophilic nature imparted by the trifluoromethyl group may enhance cell membrane penetration, facilitating antimicrobial action.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 0–5°C during epoxide ring-opening to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of piperazine to epoxide) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the propan-2-ol backbone (δ 3.8–4.2 ppm for methine proton) and mesityl aromatic protons (δ 6.7–6.9 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H⁺] ~527.2 g/mol) and detect impurities (e.g., unreacted piperazine derivatives) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/0.1% TFA mobile phase, λ = 254 nm) .

Q. Data Interpretation :

- Contradictions : Discrepancies in NMR splitting patterns may indicate stereochemical impurities; repeat analysis with COSY/NOESY for resolution .

Basic: What are the primary pharmacological targets of this compound, and how are preliminary receptor-binding assays designed?

Q. Methodological Answer :

- Targets : Structural analogs (e.g., piperazine derivatives) show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors .

- Assay Design :

- Radioligand Binding : Use [³H]spiperone (D₂) or [³H]8-OH-DPAT (5-HT₁A) in transfected HEK293 cells .

- Competition Studies : Incubate compound (0.1 nM–10 µM) with membrane homogenates; quantify displacement via scintillation counting.

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Key Consideration : Include positive controls (e.g., aripiprazole for D₂) to validate assay conditions .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s receptor selectivity?

Q. Methodological Answer :

Core Modifications :

- Mesityloxy Group : Replace with 2,6-dimethylphenoxy to assess steric effects on receptor binding .

- Trifluoromethyl Phenyl : Substitute with chloro or methyl groups to evaluate electronic contributions .

In Silico Modeling : Perform docking simulations (AutoDock Vina) using crystallized 5-HT₁A (PDB: 7EKG) to predict binding poses .

Functional Assays : Measure cAMP inhibition (for Gi-coupled receptors) or β-arrestin recruitment (for biased signaling) .

Q. Data Contradiction Resolution :

- If SAR results conflict with binding data (e.g., high affinity but low efficacy), evaluate off-target effects via kinome-wide profiling .

Advanced: What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

Q. Methodological Answer :

Metabolic Stability :

- In Vitro : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., CYP3A4) .

- In Vivo : Administer intravenously (1 mg/kg) to rats; collect plasma for LC-MS/MS analysis (t½ calculation) .

Tissue Distribution : Use whole-body autoradiography in rodents to compare predicted vs. observed brain penetration .

Q. Troubleshooting :

- Poor oral bioavailability may stem from efflux by P-glycoprotein; co-administer with verapamil (inhibitor) to test hypothesis .

Advanced: How can researchers validate the compound’s stability under varying storage conditions?

Q. Methodological Answer :

Forced Degradation Studies :

- Heat (40°C/75% RH for 4 weeks): Monitor hydrolysis via HPLC .

- Light (ICH Q1B guidelines): Expose to UV (320–400 nm) and assess mesityloxy group decomposition .

Analytical Validation :

- XRD : Confirm crystalline structure remains intact post-storage .

- Karl Fischer Titration : Ensure water content <0.5% to prevent HCl salt deliquescence .

Best Practices : Store in amber vials at –20°C under argon to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.